3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE
Overview
Description
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE is a complex organic compound with a unique tetracyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE involves multiple steps. One common method includes the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with arylisocyanates in refluxing benzene for 12 hours . The reaction conditions typically involve high temperatures and the use of organic solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism by which 3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE exerts its effects involves interactions with molecular targets and pathways. In antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes and proteins . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may bind to specific viral proteins, preventing their proper function .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(4-methylphenyl)urea
- 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(3-fluorophenyl)urea hydrate
- 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(phenyl)thiourea
Uniqueness
What sets 3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PHENYL 3-NITROBENZOATE apart from similar compounds is its specific nitrobenzene moiety, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its antiviral efficacy and broaden its range of applications .
Properties
IUPAC Name |
[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c27-22-20-16-7-8-17(19-11-18(16)19)21(20)23(28)25(22)13-4-2-6-15(10-13)32-24(29)12-3-1-5-14(9-12)26(30)31/h1-10,16-21H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMUTBBPPYUMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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